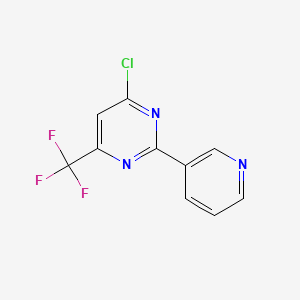

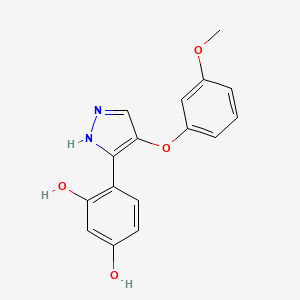

![molecular formula C19H14FNO4 B2673117 1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862485-04-9](/img/structure/B2673117.png)

1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C19H14FNO4 and its molecular weight is 339.322. The purity is usually 95%.

BenchChem offers high-quality 1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photoluminescent Materials

Research has shown that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, such as the ones containing the 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, demonstrate significant potential in the development of photoluminescent materials. These materials have been synthesized using palladium-catalyzed aryl-aryl coupling reactions and exhibit strong photoluminescence, making them suitable for electronic applications due to their good solubility, processability into thin films, and higher photochemical stability compared to saturated polymers with isolated DPP units in the main chain (Beyerlein & Tieke, 2000).

Organic Solar Cells

Derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have also been applied in the development of organic solar cells. A study on a small molecular non-fullerene electron acceptor utilizing diketopyrrolopyrrole as terminal functionalities displayed promising results, including high optical absorption coefficient, good solubility, thermal stability, and encouraging efficiency when paired with the electron donor poly(3-hexylthiophene) (Gupta et al., 2017).

Synthetic Methodologies

In the realm of synthetic chemistry, efficient and practical procedures have been developed for the synthesis of libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. These methodologies facilitate the practical synthesis of these compounds with a broad range of substituents under mild conditions, enhancing their accessibility for further scientific research (Vydzhak et al., 2021).

Fluorescence and Electrochemical Sensing

Some derivatives have been investigated for their potential in fluorescence and electrochemical sensing, especially in detecting specific ions. For instance, dipyrrolyl derivatives bearing electron-withdrawing groups have shown to be effective fluoride ion sensors in organic solvents, demonstrating significant binding-induced changes in color, optical, and electrochemical signatures, making them efficient fluoride ion sensors (Ghosh et al., 2004).

Anti-HIV-1 Activity

Additionally, certain derivatives have been explored for their potential in medicinal chemistry, such as their activity against HIV-1. Although excluding specific drug use and dosage details as requested, it's noteworthy that novel compounds resembling the critical two-metal binding pharmacophore required for HIV-1 integrase inhibition have been developed. These compounds have demonstrated significant antiviral potencies against HIV-1, highlighting the versatility of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones derivatives in drug discovery (Liu et al., 2016).

特性

IUPAC Name |

1-(2-fluorophenyl)-2-(2-hydroxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO4/c20-13-7-3-1-5-11(13)16-15-17(23)12-6-2-4-8-14(12)25-18(15)19(24)21(16)9-10-22/h1-8,16,22H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRHEPYLUKUZRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C3=C(C(=O)N2CCO)OC4=CC=CC=C4C3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2673034.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2673036.png)

![1-(6-Methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanone](/img/structure/B2673037.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2673039.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2673041.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2673043.png)

![methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2673049.png)